molecular formula C16H14N4O5S B4628854 N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B4628854
M. Wt: 374.4 g/mol
InChI Key: PCDXLPCOXOYUKS-UHFFFAOYSA-N
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Description

N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with the molecular formula C16H14N4O5S This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a carbamothioyl group, and a methoxy-nitrobenzamide moiety

Preparation Methods

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-carbamoylphenyl isothiocyanate with 4-methoxy-3-nitroaniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c1-25-13-7-6-9(8-12(13)20(23)24)15(22)19-16(26)18-11-5-3-2-4-10(11)14(17)21/h2-8H,1H3,(H2,17,21)(H2,18,19,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDXLPCOXOYUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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